2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid
Description
Significance of the Dihydrobenzopyran Scaffold in Contemporary Chemical Research
The 3,4-dihydro-2H-1-benzopyran, commonly known as chroman, is a bicyclic heterocyclic compound that is considered a "privileged scaffold" in drug discovery. mdpi.comnih.govnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of potent biological activities. uevora.ptnih.govacs.orgresearchgate.net The structural rigidity of the chroman nucleus, combined with its unique electronic properties and the potential for stereogenic centers, makes it an attractive template for designing molecules that can interact with high specificity a variety of biological targets. researchgate.netnih.gov
The significance of the chroman framework is underscored by its presence in essential natural compounds like Vitamin E (tocopherols and tocotrienols), which are known for their powerful antioxidant properties. uevora.pt This inherent antioxidant activity has inspired the development of numerous synthetic chroman derivatives aimed at combating oxidative stress, a key factor in many diseases. nih.gov
Contemporary research has expanded the scope of the chroman scaffold far beyond antioxidants. Chroman-based compounds have been investigated for a diverse range of therapeutic applications, as detailed in the table below.
| Therapeutic Area | Examples of Investigated Activities |
| Neurodegenerative Diseases | Inhibition of butyrylcholinesterase (BuChE) and monoamine oxidase (MAO) for potential treatment of Alzheimer's and Parkinson's diseases. uevora.pt |
| Cancer | Inhibition of enzymes like acetyl-CoA carboxylases (ACCs) and histone deacetylase (HDAC), and demonstrating cytotoxic effects against various cancer cell lines. semanticscholar.orgnih.gov |
| Inflammation & Allergy | Acting as leukotriene antagonists, which can play a role in asthma and other inflammatory conditions. nih.gov |
| Infectious Diseases | Exhibiting antimicrobial and antifungal properties. nih.govacs.org |
| Metabolic Disorders | Research into antidiabetic properties. nih.gov |
| Cardiovascular Health | Development of antihypertensive agents. |
The versatility of the chroman scaffold allows medicinal chemists to systematically modify its structure at various positions to optimize potency, selectivity, and pharmacokinetic properties, making it a cornerstone in the development of novel therapeutic agents. mdpi.comnih.gov
Historical Development and Evolution of Research on Chroman-3-Acetic Acid Derivatives
The historical trajectory of research into chroman-3-acetic acid derivatives is closely intertwined with the broader exploration of the benzopyran family, particularly the more extensively studied chromones (4H-1-benzopyran-4-ones). cancer.gov Early investigations were often centered on natural products. One of the first chromones to be used clinically was Khellin, extracted from the plant Ammi visnaga. researchgate.net Its use as a vasodilator and antispasmodic agent spurred interest in the synthesis and therapeutic potential of the benzopyran core. researchgate.net
Research subsequently evolved towards synthetic derivatives, with a significant focus on chromone-3-carboxylic acid and its analogues. researchgate.netarkat-usa.orgresearchgate.net These compounds served as versatile intermediates for creating more complex molecules. researchgate.netijrpc.com For instance, the synthesis of chromone-3-carboxamides was explored to develop compounds with anti-inflammatory and cytotoxic properties. arkat-usa.orgresearchgate.net
While direct historical accounts focusing exclusively on chroman-3-acetic acid are sparse, the development of related acetic acid derivatives of other benzopyrans provided important precedents. For example, research into (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and its subsequent derivatives highlighted the utility of the acetic acid moiety as a linker to introduce diverse functional groups and generate libraries of compounds for antimicrobial screening. mdpi.comnih.gov Similarly, studies on 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids in the 1980s identified them as potent leukotriene antagonists, establishing a clear link between the chroman carboxylic acid structure and anti-inflammatory potential. nih.gov
The evolution of research can be seen as a progression from the study of naturally occurring chromones to the systematic synthesis of various benzopyran carboxylic and acetic acid derivatives. This work laid the foundation for exploring isomers like 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid, with the expectation that the unique substitution pattern at the 3-position could elicit novel biological activities.
Overarching Research Themes and the Scope of Inquiry for this compound
The investigation into this compound is driven by the established therapeutic potential of the chroman scaffold and the recognized utility of the phenylacetic acid motif in drug design. mdpi.com The primary research theme is the exploration of this compound as a novel scaffold for the development of new therapeutic agents. The scope of inquiry focuses on how the specific placement of the acetic acid group at the C-3 position of the chroman ring influences its interaction with biological targets compared to its C-2 and C-4 substituted isomers.
Key research questions and themes include:
Synthesis and Derivatization: Developing efficient and stereoselective synthetic routes to produce this compound and a library of its derivatives (e.g., amides, esters). This allows for the systematic exploration of structure-activity relationships (SAR).
Biological Screening: Evaluating the compound and its derivatives against a wide range of biological targets implicated in various diseases. Based on the activities of related chroman structures, the primary areas of investigation would likely include:
Anti-inflammatory Activity: Testing for inhibition of targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes or leukotriene receptors, drawing parallels from research on other chroman carboxylic acids. nih.gov
Anticancer Potential: Screening for cytotoxicity against cancer cell lines and inhibition of cancer-related enzymes, a common application for novel heterocyclic compounds. nih.gov
Neurological Activity: Assessing effects on enzymes and receptors involved in neurodegenerative diseases, given the known activity of chroman scaffolds in this area. uevora.pt
Molecular Modeling and Docking: Utilizing computational tools to predict and understand the binding of this compound to the active sites of target proteins. This can help rationalize observed biological activities and guide the design of more potent analogues. nih.gov
In essence, while specific published research on this compound is not widespread, its investigation represents a logical extension of decades of research into the benzopyran family. The overarching goal is to determine if this particular structural arrangement offers unique therapeutic advantages over other, more heavily studied, chroman derivatives.
Properties
CAS No. |
113771-51-0 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3,4 Dihydro 2h 1 Benzopyran 3 Yl Acetic Acid and Its Analogues
Strategies for Constructing the Dihydrobenzopyran Core
The formation of the dihydrobenzopyran (also known as chroman) ring system is a critical step in the synthesis of the target molecule. Various cyclization strategies have been developed to achieve this, ranging from classical acid-catalyzed condensations to modern transition-metal-catalyzed reactions.
Classical Cyclization Reactions (e.g., Pechmann Condensation and Variations)
The Pechmann condensation is a well-established method for the synthesis of coumarins, which are structurally related to the dihydrobenzopyran core. wikipedia.orgjk-sci.com This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org While the direct synthesis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid via a classical Pechmann condensation is not a direct route, variations and related cyclization reactions are employed to form the chromanone precursor, which can then be further modified.
For instance, the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst leads to the formation of a coumarin (B35378) ring. jk-sci.com Subsequent reduction of the coumarin double bond can yield the desired dihydrobenzopyran skeleton. The choice of catalyst is crucial, with options ranging from Brønsted acids to Lewis acids. jk-sci.com For activated phenols, the reaction can proceed under milder conditions. jk-sci.com
A related approach involves the Simonis chromone (B188151) cyclization, where the reaction of a phenol with a β-ketoester in the presence of phosphorus pentoxide yields a chromone. wikipedia.org This chromone can then be selectively reduced to the corresponding chromanone and subsequently to the chroman.
| Reaction | Reactants | Catalyst | Product | Ref. |
| Pechmann Condensation | Phenol, β-ketoester | Strong acid (e.g., H₂SO₄, AlCl₃) | Coumarin | wikipedia.org |
| Simonis Chromone Cyclization | Phenol, β-ketoester | P₂O₅ | Chromone | wikipedia.org |
Friedel-Crafts Acylation and Subsequent Condensation Pathways
Friedel-Crafts reactions are powerful tools for the formation of carbon-carbon bonds on aromatic rings and have been extensively used in the synthesis of chromanones, key intermediates for this compound. nih.govrsc.org The intramolecular Friedel-Crafts acylation is particularly useful for constructing the six-membered heterocyclic ring of the chromanone system. masterorganicchemistry.com
This pathway typically begins with the acylation of a phenol derivative. For example, the reaction of a phenol with an appropriate acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), leads to the formation of an aryl ketone. sigmaaldrich.comorganic-chemistry.org Subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the chromanone ring. masterorganicchemistry.com The process for the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves an acylation step. researchgate.net
An alternative is the tandem Friedel-Crafts alkylation-hemiketalization reaction between electron-rich phenols and α,β-unsaturated ketoesters, which provides a direct route to chiral 2,3-disubstituted chromans. rsc.org
| Reaction | Reactants | Catalyst | Key Intermediate | Ref. |
| Intramolecular Friedel-Crafts Acylation | Phenoxy-substituted carboxylic acid/halide | Lewis Acid (e.g., AlCl₃) | Chromanone | masterorganicchemistry.com |
| Friedel-Crafts Alkylation-Hemiketalization | Phenol, α,β-unsaturated ketoester | Chiral N,N'-dioxide/Sc(OTf)₃ complex | Chiral Chromans | rsc.org |
Intramolecular Reactions for Cyclic Ether Formation (e.g., Stetter Reactions)
Modern synthetic methods offer alternative pathways for the construction of the dihydrobenzopyran core through intramolecular cyclization. The intramolecular Stetter reaction, a nucleophilic carbene-catalyzed process, has emerged as a powerful tool for the synthesis of heterocyclic compounds. nih.govirapa.org This reaction involves the intramolecular addition of an aldehyde to a Michael acceptor, facilitated by an N-heterocyclic carbene (NHC) catalyst. irapa.org
In the context of dihydrobenzopyran synthesis, a suitably substituted aromatic aldehyde bearing a tethered Michael acceptor can undergo an intramolecular Stetter reaction to form a chromanone derivative. nih.gov Theoretical studies have elucidated the mechanism of the NHC-catalyzed intramolecular Stetter reaction of salicylaldehyde (B1680747) derivatives to yield chromanones. nih.gov This method allows for the formation of the heterocyclic ring with high efficiency and can be rendered enantioselective through the use of chiral NHC catalysts. nih.gov
Other intramolecular reactions for cyclic ether formation include palladium-catalyzed processes and other transition-metal-mediated cyclizations. organic-chemistry.orgrsc.org For instance, Pd(II)/bis-sulfoxide catalyzed C-H activation and subsequent cyclization of alcohols can form the chroman motif. organic-chemistry.org
| Reaction | Reactants | Catalyst | Product | Ref. |
| Intramolecular Stetter Reaction | o-Formyl-substituted Michael acceptor | N-Heterocyclic Carbene (NHC) | Chromanone | nih.govnih.gov |
| Pd-catalyzed C-H Activation/Cyclization | Unsaturated alcohol | Pd(II)/bis-sulfoxide | Chromans | organic-chemistry.org |
Functionalization Approaches for Incorporating the Acetic Acid Moiety
Once the dihydrobenzopyran core is established, the next critical step is the introduction of the acetic acid side chain at the 3-position. This can be achieved through various functionalization strategies.
Carboxylation and Esterification Reactions
Direct carboxylation of a pre-functionalized dihydrobenzopyran derivative is a potential route. However, a more common approach involves the introduction of an ester group, which can then be hydrolyzed to the desired carboxylic acid. Esterification reactions of a hydroxyl group at the appropriate position on a precursor molecule can be achieved using various reagents and catalysts. medcraveonline.comorganic-chemistry.org
For instance, a chroman-3-ol (B1617384) derivative can be esterified with a protected acetic acid derivative, followed by deprotection and hydrolysis to yield the final product. Alternatively, a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates can directly produce ester-containing chroman-4-ones, which can be further processed. nih.gov This method allows for the direct introduction of an ester group. nih.gov
| Reaction | Reactants | Reagents/Catalyst | Product | Ref. |
| Esterification | Alcohol (Chroman-3-ol) | Carboxylic acid/derivative, Acid/Base catalyst | Ester | medcraveonline.comorganic-chemistry.org |
| Cascade Radical Annulation | 2-(Allyloxy)arylaldehyde, Oxalate | (NH₄)₂S₂O₈ | Ester-containing Chroman-4-one | nih.gov |
Introduction of Acetic Acid Precursors
An alternative strategy involves the introduction of a precursor to the acetic acid moiety, which can be subsequently converted to the final carboxylic acid. This can involve the introduction of a two-carbon unit that can be oxidized or hydrolyzed.
For example, a common precursor is the indole-3-acetamide (B105759) (IAM) which can be converted to indole-3-acetic acid (IAA). frontiersin.org While this is an example from a different heterocyclic system, the principle of using a precursor that can be readily transformed into the acetic acid group is a valid synthetic strategy. The synthesis of IAA can proceed through tryptophan-dependent and -independent pathways, highlighting the variety of precursors that can be utilized. mdpi.com
In the context of the dihydrobenzopyran system, a nitrile group or a malonate ester could be introduced at the 3-position, followed by hydrolysis to yield the acetic acid. The doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids or coumarin-3-carboxylic acids provides a route to introduce a carboxymethyl group. semanticscholar.org
| Precursor Moiety | Conversion Reaction | Reagents | Final Moiety | Ref. |
| Nitrile (-CN) | Hydrolysis | Acid or Base | Acetic Acid (-CH₂COOH) | - |
| Malonate Ester (-CH(COOR)₂) | Hydrolysis and Decarboxylation | Acid or Base, Heat | Acetic Acid (-CH₂COOH) | - |
| Pyridylacetic acid | Doubly decarboxylative Michael addition | Brønsted base | Acetic Acid side chain | semanticscholar.org |
Multi-Component Reaction (MCR) Strategies in Dihydrobenzopyran-Acetic Acid Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, represent a highly efficient strategy for constructing complex molecular architectures like the dihydrobenzopyran scaffold. researchgate.netajrconline.org These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate diverse molecular libraries from readily available starting materials. nih.gov
The synthesis of benzopyran derivatives, including structures related to the dihydrobenzopyran-acetic acid core, has been effectively achieved using MCRs. rsc.org A common approach involves the one-pot condensation of a salicylaldehyde derivative, a C-H activated acid or an active methylene (B1212753) compound, and a third component which can vary to introduce diversity. For instance, a three-component reaction between an aldehyde, malononitrile, and a dimedone or hydroxycoumarin derivative can yield highly functionalized benzopyran systems. rsc.orgresearchgate.net Isocyanide-based multicomponent reactions (I-MCRs) are particularly powerful, offering an environmentally friendly, one-pot domino procedure for synthesizing benzopyran derivatives without the need for intermediate isolation. rsc.org
While direct synthesis of this compound via a single MCR is not widely documented, the principles of MCRs are applied to build the core dihydrobenzopyran ring system. Subsequent functionalization can then be performed to introduce the acetic acid moiety. The versatility of MCRs allows for the incorporation of various functional groups, facilitating the synthesis of a wide range of analogues for structure-activity relationship studies.
Table 1: Examples of Multi-Component Reactions for Benzopyran Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Salicylaldehyde | Malononitrile | Dimedone | Fe3O4@SiO2–imid–PMAn / Water | Tetrahydrobenzo[b]pyran | rsc.orgresearchgate.net |
| Aldehyde | Malononitrile | 4-Hydroxycoumarin | DABCO / Solvent-free | Dihydropyrano[3,2-c]chromene | researchgate.net |
| Aromatic Aldehyde | 1,3-Dicarbonyl Compound | Malononitrile | Deep Eutectic Solvent (DES) | Functionalized Benzopyran | researchgate.net |
Solid-Phase Parallel Synthesis and Combinatorial Approaches to Benzopyran Libraries
Solid-phase parallel synthesis and combinatorial chemistry have become indispensable tools in drug discovery for the rapid generation of large libraries of related compounds. acs.orgnih.gov The benzopyran framework is an ideal scaffold for combinatorial library synthesis due to its privileged structural status and synthetic tractability. acs.org
Solid-phase synthesis involves attaching a starting material to a solid support (e.g., a polymer resin), carrying out a series of reactions, and then cleaving the final product from the support. researchgate.net This approach simplifies purification, as excess reagents and by-products can be washed away, and allows for automation and parallel processing. mdpi.com
Several strategies have been developed for the solid-phase synthesis of benzopyran libraries. One common method employs a "cycloloading" strategy, where a precursor is cyclized and simultaneously attached to the resin. acs.orgresearchgate.net For example, Nicolaou and coworkers developed a novel solid-phase synthesis of benzopyrans using a selenenyl bromide resin, which was used to construct a 10,000-membered library. acs.org Another approach involves immobilizing a pre-formed benzopyran precursor onto a solid support and then introducing diversity through various chemical transformations. acs.orgmdpi.com Gong and coworkers, for instance, prepared a 2,000-member library of 2,6-difunctionalized 2H-1-benzopyran analogues using this method. acs.orgnih.gov These libraries can be designed to explore structure-activity relationships by systematically varying substituents around the benzopyran core. nih.gov
Table 2: Overview of Solid-Phase Strategies for Benzopyran Library Synthesis
| Strategy | Resin/Linker | Key Reaction Steps | Library Size | Reference |
|---|---|---|---|---|
| Cycloloading | Polystyrene-based selenenyl bromide resin | Cycloetherification, Elaboration, Cleavage | 10,000 members | acs.org |
| Precursor Immobilization | Merrifield resin with DHP-linker | Immobilization, Nucleophilic addition, Epoxidation | 2,000 members | mdpi.com |
| Two-Level Diversification | Polymer-bound amine | Alkylation, Acylation/Sulfonylation/Isocyanate reaction | 2,000 members | acs.orgnih.gov |
Green Chemistry Principles Applied to Synthetic Pathways (e.g., Deep Eutectic Solvents)
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing dihydrobenzopyran derivatives, green approaches include the use of alternative solvents, catalyst-free conditions, and energy-efficient reaction methods like ultrasonic irradiation. rsc.orgresearchgate.net
A significant advancement in green chemistry is the use of Deep Eutectic Solvents (DESs) as an alternative to traditional volatile organic solvents. mdpi.commdpi.com DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that have a much lower melting point than their individual components. nih.gov They are often biodegradable, non-toxic, and inexpensive. mdpi.com
DESs have been successfully employed as both the solvent and catalyst in the synthesis of benzopyran and pyran derivatives. researchgate.netdntb.gov.ua For example, a one-pot, three-component reaction of aldehydes, malononitrile, and 1,3-dicarbonyl compounds proceeds efficiently in a choline (B1196258) chloride:urea-based DES to produce highly functionalized benzopyrans in high yields and short reaction times. researchgate.net The use of DESs can simplify work-up procedures and often allows for the recycling of the solvent/catalyst system. mdpi.com Other green methods applied to benzopyran synthesis include using water as a solvent and employing magnetic nanocatalysts that can be easily recovered and reused for multiple reaction cycles. rsc.orgresearchgate.net
Table 3: Application of Green Solvents in Benzopyran Synthesis
| Green Solvent System | Reactants | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Choline Chloride:Urea (1:2) | Aldehyde, Malononitrile, 1,3-Dicarbonyl | Multi-component | Biodegradable, Recyclable, High Yields (75-95%) | researchgate.net |
| Choline Chloride:Malonic Acid (1:1) | Isatin, 2-Aminophenol | Condensation | Recyclable, Short reaction times | mdpi.com |
| Water | Aldehyde, Malononitrile, Dimedone | Multi-component with magnetic nanocatalyst | Environmentally benign, Catalyst reusable (8 cycles) | rsc.orgresearchgate.net |
Stereoselective Synthesis of this compound Stereoisomers
The this compound molecule contains a stereocenter at the C3 position of the dihydrobenzopyran ring, and its biological activity may be dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is crucial.
Strategies for obtaining single enantiomers generally fall into two categories: resolution of a racemic mixture or asymmetric synthesis. Optical resolution involves separating the enantiomers of a racemic final product or a key intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. nih.govtcichemicals.com For example, the resolution of racemic 6-chloro-2,3-dihydro-4H-1-benzopyran carboxylic acids has been reported. mdpi.com
Asymmetric synthesis aims to create the desired stereocenter selectively. This can be accomplished through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool precursor. nih.gov For the synthesis of chiral 2-substituted chromanes (dihydrobenzopyrans), asymmetric dehydrative cyclization of ω-hydroxy allyl alcohols catalyzed by ruthenium complexes has been demonstrated as an effective approach. mdpi.com Another method involves the kinetic resolution of racemic chromanes to obtain the desired optical isomers. mdpi.com While specific methods for the direct asymmetric synthesis of the title compound are not extensively detailed, the established principles of stereoselective synthesis for related dihydrobenzopyran structures provide a clear pathway for accessing its individual stereoisomers. organic-chemistry.org The absolute configuration of the separated enantiomers is typically determined by techniques such as X-ray crystallography. nih.gov
Table 4: Methods for Stereoselective Synthesis of Chiral Dihydrobenzopyrans
| Method | Description | Example Application | Reference |
|---|---|---|---|
| Optical Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation with a chiral base. | Resolution of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids. | nih.gov |
| Asymmetric Cyclization | Use of a chiral catalyst to induce stereoselectivity during the ring-forming reaction. | Ruthenium-catalyzed asymmetric dehydrative cyclization of ω-hydroxy allyl alcohols. | mdpi.com |
| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. | Common method for obtaining desired optical isomers of chromanes. | mdpi.com |
Chemical Reactivity and Derivatization Studies of 2 3,4 Dihydro 2h 1 Benzopyran 3 Yl Acetic Acid
Reactions Involving the Carboxylic Acid Functionality (e.g., Amidation, Esterification, Decarboxylation)
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, or its removal through decarboxylation.
Amidation: The conversion of the carboxylic acid to an amide is a common derivatization. Direct reaction with an amine is often difficult because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. nih.gov To overcome this, activating agents are employed. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used to facilitate amide bond formation. nih.govmdpi.com The reaction proceeds by the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. nih.gov Alternative methods include the use of boric acid as a catalyst, which forms a mixed anhydride (B1165640) in situ, or reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). stackexchange.comunipi.it
Esterification: Ester derivatives are readily synthesized from the carboxylic acid, most commonly through the Fischer esterification reaction. This method involves reacting the carboxylic acid with an alcohol under acidic catalysis. nih.govwikipedia.org The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. sphinxsai.comlkouniv.ac.in Another route to esters is by first converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol. nih.govresearchgate.net
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid is generally a challenging transformation. Standard decarboxylation reactions often require harsh conditions or specific structural features, such as a β-keto acid or a malonic acid derivative, which are absent in this compound. oup.com While some methods exist for the decarboxylation of heteroaromatic carboxylic acids using catalysts like silver carbonate in DMSO, the conditions required for an acetic acid side chain on a saturated heterocyclic ring are typically demanding and may lead to side reactions. wikipedia.org
| Reaction | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC, HATU) | Amide | Activation of the carboxylic acid is necessary to overcome acid-base salt formation. nih.govunipi.it |
| Esterification (Fischer) | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Reversible reaction; driven to completion by using excess alcohol or removing water. sphinxsai.comlkouniv.ac.in |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | A highly reactive intermediate for the synthesis of esters and amides. researchgate.net |
| Decarboxylation | High Temperature, Metal Catalysts (in some cases) | 3-methyl-3,4-dihydro-2H-1-benzopyran | Generally difficult for this structure; requires forcing conditions. oup.com |
Transformations of the Dihydrobenzopyran Heterocycle
The dihydrobenzopyran (chroman) ring system can undergo several transformations that alter its structure, such as aromatization to a benzopyran or cleavage of the heterocyclic ring.
The dihydropyran ring can be aromatized to the corresponding benzopyran (chromene) ring through dehydrogenation. This transformation introduces a double bond into the heterocycle, leading to a fully aromatic system in conjugation with the benzene (B151609) ring. Common reagents for this type of reaction include high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures. Aromatization can also be a thermodynamic driving force in certain annulation reactions designed to build the chromane (B1220400) skeleton. mdpi.com
The ether linkage in the dihydropyran ring is generally stable but can be cleaved under specific conditions. Ring-opening of dihydropyrans can be initiated by nucleophiles, sometimes following an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly in related chromone (B188151) systems. acs.orgrsc.org For example, the reaction of 3-iodochromone with primary amines can lead to a sequence of aza-Michael addition, ring-opening, and subsequent intramolecular aryloxycarbonylation to form chroman-2,4-diones. acs.org While direct examples for this compound are not prominent, such pathways highlight the potential for ring-opening with potent nucleophiles or under Lewis acidic conditions that activate the ether oxygen. mdpi.com
Ring-expansion reactions of the chroman skeleton itself are not common. However, chroman derivatives can be synthesized through the ring expansion of other cyclic precursors, such as the Lewis acid-promoted rearrangement of spirodienones. oup.comoup.com
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Pyrano Rings
Electrophilic Aromatic Substitution: The benzene ring of the dihydrobenzopyran moiety is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effect of the ether oxygen atom. wikipedia.org The directing influence of the substituents—the ortho, para-directing ether oxygen and the weakly activating, ortho, para-directing alkylacetic acid side chain (at a meta position relative to the ether)—must be considered. libretexts.org The ether group is the more powerful activating group, and substitution is expected to occur primarily at the positions ortho and para to it (C6 and C8). libretexts.org Steric hindrance from the dihydropyran ring might influence the regioselectivity between these positions. Standard electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lkouniv.ac.in
Nitration: Reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro group (NO₂). lkouniv.ac.in
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. wikipedia.orglkouniv.ac.in
Nucleophilic Substitution: Nucleophilic substitution directly on the aromatic ring (SNAr) is unlikely, as this reaction requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in the parent compound. wikipedia.org Nucleophilic attack is more plausible on the pyran ring, potentially leading to ring-opening as discussed previously. Intramolecular nucleophilic substitution is a key step in some synthetic routes to chromans, underscoring the susceptibility of precursors to this type of reaction. rsc.org
Oxidative and Reductive Transformations of the Compound
Oxidative Transformations: The dihydrobenzopyran ring contains a benzylic carbon atom at the C4 position, which is a potential site for oxidation. While specific studies on this compound are limited, analogous systems show that benzylic C-H bonds can be oxidized under various conditions. For instance, copper-mediated C-H oxidation has been used for site-specific functionalization in complex molecules. nih.gov Stronger oxidizing agents could potentially lead to cleavage of the aromatic ring or other undesired side reactions.
Reductive Transformations: The dihydrobenzopyran ring is relatively resistant to reduction under standard conditions. Catalytic hydrogenation (e.g., H₂/Pd-C) is often used to reduce other functional groups in the presence of a chroman ring, for example, in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from its 4-oxo precursor. researchgate.net The carboxylic acid group, however, can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.org Milder conditions, such as using zinc in acetic acid, have been employed for the conjugate reduction of related dihydropyridone systems. organic-chemistry.orgnih.gov This suggests that selective reduction of the carboxylic acid functionality without affecting the heterocyclic or aromatic rings is feasible.
| Reaction Type | Transformation | Typical Reagents | Product Feature |
|---|---|---|---|
| Dehydrogenation | Dihydrobenzopyran → Benzopyran | DDQ, Pd/C | Aromatic heterocycle (Chromene) |
| Electrophilic Substitution | Substitution on the aromatic ring | Br₂/FeBr₃, HNO₃/H₂SO₄ | Functionalized aromatic ring (e.g., bromo, nitro) |
| Oxidation | Oxidation of C4-position | Oxidizing agents (e.g., KMnO₄, CrO₃) | Chroman-4-one derivative |
| Reduction | Reduction of carboxylic acid | LiAlH₄, BH₃·THF | Primary alcohol side chain |
Synthesis of Conjugates and Pro-drugs of this compound (e.g., Amide Derivatives)
The development of conjugates and pro-drugs is a key strategy in medicinal chemistry to modify the pharmacokinetic or pharmacodynamic properties of a parent molecule. The carboxylic acid group of this compound is an ideal attachment point for creating pro-drugs, most commonly as esters or amides. archivepp.comgoogleapis.comgoogle.com
Amide derivatives are particularly common as they can exhibit enhanced stability and altered biological activity. sphinxsai.com The synthesis of these amide conjugates follows the standard amidation procedures described in section 3.1. By coupling the parent acid with various amines—such as amino acids, peptides, or other biologically active amines—a library of potential pro-drugs or new chemical entities can be generated. nih.govmdpi.com These amide derivatives can be designed to release the active carboxylic acid parent drug in vivo through enzymatic hydrolysis. archivepp.com
Advanced Spectroscopic and Structural Elucidation of 2 3,4 Dihydro 2h 1 Benzopyran 3 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy The proton (¹H) NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid, the spectrum is expected to show distinct signals corresponding to the aromatic, dihydropyran, and acetic acid moieties. The four aromatic protons on the benzopyran ring would typically appear as complex multiplets in the downfield region (approx. δ 6.7-7.2 ppm). The protons on the saturated dihydropyran ring and the acetic acid side chain would appear more upfield. Specifically, the methylene (B1212753) protons at C4 (H-4) and the oxymethylene protons at C2 (H-2) are diastereotopic and would likely appear as complex multiplets. The methine proton at C3 (H-3) and the methylene protons of the acetic acid group (H-α) would also produce characteristic signals. The acidic proton of the carboxyl group is expected to be a broad singlet, its chemical shift being highly dependent on solvent and concentration.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would display 11 distinct signals. The carboxyl carbon of the acetic acid group is expected at the most downfield position (approx. δ 175-180 ppm). The six carbons of the aromatic ring would resonate in the typical range of δ 115-160 ppm. The remaining four signals correspond to the aliphatic carbons of the dihydropyran ring and the acetic acid side chain.
2D NMR Techniques Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for example, confirming the spin system within the dihydropyran ring (H-2 through H-3 to H-4) and the coupling of the H-3 proton to the adjacent H-α protons of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals for all C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in piecing together the molecular structure, for instance, by showing correlations from the H-α protons to the C-3 and carboxyl carbons, and from the H-4 protons to the aromatic carbons, thus confirming the attachment of the side chain and the fusion of the rings. researchgate.netipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This interactive table summarizes the predicted chemical shifts (δ) in ppm for this compound. The predictions are based on typical values for similar structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (C5-C8) | 6.7 - 7.2 (m, 4H) | 115 - 130 |
| C4a, C8a | - | 120 - 155 |
| C2 | ~4.0 - 4.4 (m, 2H) | ~65 - 70 |
| C3 | ~2.5 - 3.0 (m, 1H) | ~30 - 35 |
| C4 | ~2.8 - 3.1 (m, 2H) | ~25 - 30 |
| CH₂ (side chain) | ~2.4 - 2.7 (d, 2H) | ~38 - 43 |
| COOH | ~10 - 12 (br s, 1H) | ~175 - 180 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₁₂O₃), the calculated monoisotopic mass is 192.07864 Da. HRMS analysis would be expected to yield an m/z value that matches this theoretical mass to within a few parts per million (ppm). uni.luuni.lu
Fragmentation Analysis In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization conditions (e.g., Electron Ionization or Electrospray Ionization), the molecule breaks apart in a predictable manner. Key fragmentation pathways for this compound would likely include:
Loss of the acetic acid side chain: Cleavage of the bond between C3 and the side-chain methylene group would result in a significant fragment.
Decarboxylation: Loss of CO₂ (44 Da) from the parent ion or fragments containing the carboxyl group is a common fragmentation for carboxylic acids.
Ring Fragmentation: The dihydropyran ring can undergo cleavage. A characteristic fragmentation for chroman structures is the retro-Diels-Alder reaction, leading to the loss of an alkene fragment and the formation of a stable vinyl phenol (B47542) radical cation. nist.gov
Table 2: Predicted HRMS Data This interactive table shows the predicted exact masses for the neutral molecule and common adduct ions.
| Species | Formula | Calculated m/z |
|---|---|---|
| [M] | C₁₁H₁₂O₃ | 192.07864 |
| [M+H]⁺ | C₁₁H₁₃O₃⁺ | 193.08592 |
| [M+Na]⁺ | C₁₁H₁₂NaO₃⁺ | 215.06786 |
| [M-H]⁻ | C₁₁H₁₁O₃⁻ | 191.07136 |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy The IR spectrum is particularly useful for identifying polar bonds. For this compound, the most prominent absorption bands are expected to be:
O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. libretexts.org
C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the dihydropyran ring and side chain.
C=O Stretch: A strong, sharp absorption between 1700-1725 cm⁻¹ is indicative of the carbonyl group in a saturated carboxylic acid dimer. libretexts.org
C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-O Stretches: A strong band for the aryl ether C-O-C asymmetric stretch is expected around 1200-1250 cm⁻¹, while the C-O stretch of the carboxylic acid would appear in the 1210-1320 cm⁻¹ range. researchgate.net
Raman Spectroscopy Raman spectroscopy is sensitive to non-polar bonds and provides complementary information. Strong Raman signals would be expected for the aromatic C=C stretching vibrations and the C-C backbone, which are often weak in the IR spectrum. This can provide further confirmation of the core benzopyran structure.
Table 3: Predicted IR Absorption Frequencies This interactive table lists the key functional groups and their expected vibrational frequencies in the IR spectrum.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Aryl Ether C-O | Stretch | 1200 - 1250 | Strong |
X-ray Crystallography for Solid-State Molecular Conformation and Chirality
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. The compound possesses a chiral center at the C3 position. For a sample containing a single enantiomer, X-ray analysis can determine its absolute configuration (R or S). nih.gov
The analysis would reveal the conformation of the dihydropyran ring, which is expected to adopt a non-planar conformation, such as a half-chair or twist-boat, to relieve ring strain. nih.govnih.gov Furthermore, the crystal structure would show the preferred orientation (axial or equatorial) of the acetic acid side chain relative to the dihydropyran ring. A crucial aspect of the solid-state structure would be the intermolecular interactions, particularly the hydrogen bonding network formed by the carboxylic acid groups, which typically form centrosymmetric dimers in the crystal lattice. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
As this compound is a chiral molecule, its enantiomers will interact differently with plane-polarized and circularly polarized light. Chiroptical techniques measure this differential interaction and are powerful tools for characterizing stereochemistry in solution.
Circular Dichroism (CD) Circular dichroism spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. The two enantiomers of the compound would produce mirror-image CD spectra. The spectrum is characterized by Cotton effects (positive or negative peaks) that correspond to the electronic transitions of the molecule's chromophores. The primary chromophore is the benzene (B151609) ring of the benzopyran system. The sign and magnitude of the Cotton effects associated with the aromatic transitions can often be correlated with the absolute configuration at the stereocenter, based on established empirical rules for related systems. rsc.org
Optical Rotatory Dispersion (ORD) ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgslideshare.net An ORD curve shows the variation of specific rotation with wavelength. For chiral compounds with chromophores that absorb in the accessible UV-Vis range, the ORD spectrum will display a complex curve with peaks and troughs, known as a Cotton effect curve, in the vicinity of the absorption maximum. libretexts.org Similar to CD, the shape and sign of this curve are characteristic of a specific enantiomer and can be used to determine the absolute configuration.
Computational Chemistry and Theoretical Investigations of 2 3,4 Dihydro 2h 1 Benzopyran 3 Yl Acetic Acid
Quantum Mechanical Studies (e.g., DFT, Ab Initio) on Electronic Structure and Stability
Quantum mechanical (QM) methods are employed to study the electronic properties of molecules with high accuracy. Density Functional Theory (DFT) is a popular QM method used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of compounds. nih.govnih.gov
For 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can elucidate its structural and electronic properties. semanticscholar.org Such studies yield information on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests higher reactivity. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and help identify regions susceptible to electrophilic or nucleophilic attack. nih.gov While specific DFT studies on this compound are not extensively published, analysis of related benzopyran and carboxylic acid structures provides a framework for the expected outcomes. semanticscholar.orgmdpi.com
Table 1: Representative Data from Quantum Mechanical Calculations
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates the relative stability of different isomers or conformers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical stability and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| MEP Map | Molecular Electrostatic Potential map. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. scielo.org.mx For a flexible molecule like this compound, which has a rotatable bond connecting the acetic acid side chain to the benzopyran ring, multiple conformers can exist. nih.gov
Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. journalcra.com An MD simulation of this compound, typically placed in a simulated aqueous environment to mimic physiological conditions, can reveal its dynamic behavior, conformational flexibility, and interactions with solvent molecules. chemrxiv.org These simulations provide insights into how the molecule might change its shape upon approaching a biological target. semanticscholar.org While QM studies often focus on a molecule in a vacuum (gas phase), MD simulations offer a more realistic view of its behavior in solution. chemrxiv.org The results can highlight the most populated conformational states, which are presumed to be the "active" conformations responsible for biological activity. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. plos.org
For this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. The simulation then samples numerous possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the strength of the interaction. plos.org
The docking score is a key output that provides an estimate of the binding affinity, often expressed in terms of binding energy (e.g., kcal/mol). scielo.brnajah.edu A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher binding affinity. researchgate.net
Beyond a simple score, docking results reveal the specific intermolecular interactions that stabilize the complex. These can include:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Interactions between nonpolar regions.
Pi-stacking or Pi-cation interactions: Involving aromatic rings.
Van der Waals forces: General attractive or repulsive forces.
Analysis of these interactions helps identify "hotspot" residues—specific amino acids in the receptor's binding site that contribute most significantly to the binding energy. nih.govnih.govuni-duesseldorf.de Understanding these hotspots is vital for optimizing the ligand structure to enhance its potency and selectivity.
Table 2: Illustrative Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Interacting Hotspot Residues | Type of Interaction |
|---|---|---|---|
| Enzyme X (Hypothetical) | -8.4 | Tyr150, Ser210 | Hydrogen Bond |
| Phe290, Leu301 | Hydrophobic Interaction | ||
| His145 | Pi-Pi Stacking | ||
| Receptor Y (Hypothetical) | -7.2 | Arg88 | Hydrogen Bond, Salt Bridge |
| Trp125 | Hydrophobic Interaction | ||
| Val95, Ile102 | Van der Waals |
Before docking can be performed, a potential binding site on the target protein must be identified. If a known inhibitor is already co-crystallized with the protein, its binding site is often used. researchgate.net However, for new targets or for exploring allosteric sites, computational algorithms are used to predict potential binding pockets.
Tools like CASTp or SiteHound analyze the protein's surface topography to identify cavities and pockets that are large enough and have the appropriate chemical properties to accommodate a ligand. nih.gov These prediction methods are based on the geometric shape and physicochemical properties of the protein surface, helping to pinpoint potential enzyme active sites or receptor pockets for subsequent docking studies. nih.govresearchgate.net
Pharmacophore Modeling and Virtual Screening Based on Benzopyran-Acetic Acid Scaffolds
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. taylorfrancis.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov
Pharmacophore models can be generated in two primary ways:
Ligand-based: When the 3D structure of the target is unknown, a model is built by aligning a set of known active molecules and extracting their common chemical features. researchgate.net
Structure-based: If the structure of the protein-ligand complex is available, the key interaction points between the ligand and the receptor can be directly mapped to create a pharmacophore. nih.gov
Once a pharmacophore model for a particular activity is developed based on the benzopyran-acetic acid scaffold, it can be used as a 3D query in a process called virtual screening. nih.govomicsonline.org Large chemical databases containing millions of compounds are searched to find other molecules that match the pharmacophore model. This process allows for the rapid identification of new, structurally diverse compounds that are likely to be active at the same target, a concept known as scaffold hopping. researchgate.net
Prediction of Activity Spectra for Substances (PASS) for Diverse Biological Propensities
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based solely on its 2D structural formula. nih.govbmc-rm.org The PASS algorithm works on the principle that a compound's structure is correlated with its biological activity. nih.gov It compares the structure of a query molecule against a large training set of known biologically active substances to make its predictions. genexplain.com
The output of a PASS prediction is a list of potential biological activities, each with a probability of being active (Pa) and inactive (Pi). akosgmbh.de These activities can include pharmacological effects (e.g., anti-inflammatory, antihypertensive), specific mechanisms of action (e.g., enzyme inhibition, receptor agonism/antagonism), and potential toxic effects. nih.govgenexplain.com This tool is highly valuable in the early stages of drug discovery to prioritize compounds for further study, identify new potential applications for existing compounds, and flag potential side effects. akosgmbh.de
Table 3: Hypothetical PASS Prediction for this compound
| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
|---|---|---|---|
| Anti-inflammatory | 0.752 | 0.015 | Likely to possess anti-inflammatory properties. |
| Prostaglandin-E2 synthase inhibitor | 0.689 | 0.021 | A probable mechanism of action. |
| Aldose reductase inhibitor | 0.551 | 0.045 | Possible secondary activity. |
| Antihypertensive | 0.430 | 0.098 | Less likely, but possible. |
| Carcinogenic | 0.115 | 0.650 | Unlikely to be carcinogenic. |
Note: This table is for illustrative purposes only and does not represent actual PASS prediction results.
Mechanistic Biological Investigations of 2 3,4 Dihydro 2h 1 Benzopyran 3 Yl Acetic Acid Derivatives Focus on in Vitro and Non Human in Vivo Studies
In Vitro Enzyme Modulation and Inhibition Mechanisms
Derivatives of the chroman and related benzopyran structures have been shown to interact with several enzymes, demonstrating inhibitory activity that is critical to various pathological processes.
Aldose Reductase Inhibition and Related Studies
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. The inhibition of this enzyme is a key therapeutic strategy. While direct studies on 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid are limited, extensive research on related acetic acid derivatives has established them as potent aldose reductase inhibitors (ARIs).
For instance, a series of novel benzothiadiazine 1,1-dioxide derivatives featuring an acetic acid group were synthesized and evaluated for their inhibitory activity against aldose reductase. Many of these compounds were found to be potent and selective ARIs in vitro, with IC50 values ranging from 0.032 to 0.975 μM. Structure-activity relationship (SAR) and molecular docking studies of these compounds highlighted the crucial role of the acetic acid group and substitutions on the scaffold for potent aldose reductase inhibition. Similarly, spiro-oxazolidinone and spiro-morpholinone acetic acid derivatives have been developed as ARIs, with most compounds showing IC50 values in the micromolar to low micromolar range. Another novel ARI, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid, demonstrated an uncompetitive type of inhibition with respect to both the D,L-glyceraldehyde substrate and the NADPH cofactor in in vitro assays using enzyme preparations from diabetic rats. plos.org These findings collectively underscore the significance of the acetic acid moiety in designing effective aldose reductase inhibitors, suggesting a promising area of investigation for chroman-based acetic acid derivatives.
α-Amylase Inhibition Mechanisms
α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. Inhibiting this enzyme can help manage postprandial hyperglycemia, a primary concern in type 2 diabetes. While direct studies on this compound are not prominent, research on related aromatic acids provides insight into potential inhibitory mechanisms.
Studies on benzoic acid and its derivatives show that the substitution pattern on the aromatic ring significantly influences α-amylase inhibition. For example, the presence and position of hydroxyl groups are critical; a hydroxyl group at the 2-position of the benzene (B151609) ring has been shown to have a strong positive effect on inhibitory activity. Molecular docking studies suggest that inhibition involves hydrogen bonding and hydrophobic interactions with the enzyme's active site residues. Other classes of acetic acid derivatives, such as those based on the 2,4-thiazolidinedione (B21345) scaffold, have also been synthesized and shown to possess varying degrees of α-amylase inhibitory potential.
Cyclooxygenase-2 (COX-2) Inhibition (for related chroman derivatives)
Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective inhibition of COX-2 over the related COX-1 enzyme is a desirable trait for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects. The chroman skeleton is a component of many molecules with anti-inflammatory properties.
Studies on related chromene and chromone (B188151) derivatives have identified them as suitable templates for designing new selective COX-2 inhibitors. For example, a series of 2-phenyl-4H-chromen-4-one derivatives were designed and evaluated, with some compounds showing potent COX-2 inhibition (IC50 = 0.07 μM) and high selectivity over COX-1. Molecular modeling of these compounds indicated that specific substituents could fit well into the secondary pocket of the COX-2 active site, with the chromene ring's carbonyl group interacting with key residues like Ser(530). This suggests that the chroman scaffold found in this compound could serve as a valuable core for developing novel COX-2 inhibitors.
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Pathways
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. nih.gov An imbalance leading to an excess of ROS causes oxidative stress, which is implicated in numerous diseases, including neurodegenerative and cardiovascular disorders. researchgate.net The chroman ring, which is the core of this compound, is a fundamental structure in many antioxidant compounds, most notably α-tocopherol (Vitamin E). nih.gov
The antioxidant properties of chroman derivatives are often attributed to the presence of a phenolic hydroxyl group on the chroman ring. nih.gov This group can readily donate a hydrogen atom to neutralize free radicals, a process known as the hydrogen atom transfer (HAT) mechanism. The resulting chromanoxyl radical is stabilized by the delocalization of the unpaired electron into the aromatic ring system. Flavonoids, which are based on a 2-phenyl-3,4-dihydro-2H-1-benzopyran skeleton, are well-known for their ROS-scavenging capabilities, which rely on the high susceptibility of their phenolic moieties to undergo oxidation. mdpi.com
In vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, are commonly used to evaluate the antioxidant capacity of these compounds. researchgate.net Studies on related chromone and coumarin (B35378) derivatives have established that the number and position of hydroxyl groups are critical for high antioxidant activity. Specifically, a 3',4'-dihydroxy substitution pattern (a catechol group) on an attached phenyl ring significantly enhances free radical scavenging potential. Therefore, hydroxylated derivatives of this compound are predicted to be effective antioxidants, capable of mitigating cellular damage by directly scavenging ROS.
In Vitro Cellular Effects and Mechanistic Studies on Cancer Cell Lines
The chroman scaffold and its derivatives have been investigated for their potential as anticancer agents. While specific data on this compound is limited, studies on related benzopyran structures provide valuable insights into their mechanisms of action against cancer cells.
One area of investigation involves derivatives of 2-oxo-2H-1-benzopyran (coumarin). Novel 6-substituted coumarin-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to reduce the invasive behavior of HT1080 fibrosarcoma cells in vitro. These studies help establish structure-activity relationships, indicating that specific substituents at the 3- and 6-positions of the benzopyran ring are crucial for biological activity. This suggests a potential role for these compounds in targeting cancer cell invasion and metastasis.
Additionally, other acetic acid derivatives, such as those based on the 2-arylbenzoxazole scaffold, have demonstrated promising cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. Research into N-heteroaryl acetic acid salts has also identified compounds with significant anticancer activity against breast cancer cells, with mechanisms involving the induction of apoptosis. This is evidenced by the upregulation of pro-apoptotic genes like Bak, Bim, Caspase-3, and Caspase-8, and the downregulation of the anti-apoptotic gene Bcl-2. These findings suggest that the acetic acid moiety, when combined with various heterocyclic scaffolds including benzopyran, is a promising feature for the development of novel anticancer agents.
Antiproliferative and Cytotoxic Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction)
Derivatives of the benzopyran scaffold have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines through mechanisms that include inducing cell cycle arrest and apoptosis. frontiersin.orgnih.gov Investigations into novel 4H-benzo[h]chromene derivatives revealed that certain compounds could induce cell cycle arrest at the S and G2/M phases, subsequently leading to apoptosis. nih.gov Specifically, compounds designated as 9, 15, and 18 were identified as potent cytotoxic agents against mammary gland (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. nih.gov The aminoimino derivative (18) was particularly effective, showing excellent antitumor activity across all tested cell lines with low IC₅₀ values. nih.gov
Further studies on different benzopyran derivatives, such as pecicumones A and B and their acylated forms, have confirmed potent cytotoxicity against a broad spectrum of eight human cancer cell lines, with some compounds achieving IC₅₀ values below 10 μM. frontiersin.org Chalcone (B49325) derivatives incorporating a tetrahydro- frontiersin.orgfuture4200.comnih.govtriazolo[3,4-a]isoquinoline moiety have also been synthesized and evaluated. nih.gov These compounds exhibited effects ranging from strong to moderate against several cancer cell lines. nih.gov Breast carcinoma cells (MCF-7) showed particular sensitivity, with compound 8 (containing a trimethoxy substitution) displaying a low IC₅₀ value of 27.15 µg/ml. nih.gov
The underlying mechanisms for this cytotoxicity involve the modulation of key apoptotic regulatory genes. nih.gov Treatment with these novel chalcone derivatives led to the upregulation of pro-apoptotic genes such as BAX, p53, and caspase-3, and the downregulation of the anti-apoptotic gene BCL2. nih.gov The induction of apoptosis was further confirmed by an effective enhancement of caspase-3 activation. nih.govresearchgate.net Flow cytometry analysis of cancer cells treated with other antiproliferative chalcone derivatives also confirmed the induction of apoptosis. mdpi.com
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 4H-benzo[h]chromene | Aminoimino derivative (18) | MCF-7 (Breast) | 0.45 µg/mL | nih.gov |
| HCT-116 (Colon) | 0.7 µg/mL | nih.gov | ||
| HepG-2 (Liver) | 1.7 µg/mL | nih.gov | ||
| Pecicumone Derivatives | Compound 28 | U937, K562, BGC823, MOLT-4, HL60 | 1.34 to 9.04 μM | frontiersin.org |
| Compound 13 | MOLT-4 | 2.30 μM | frontiersin.org | |
| Compound 13 | U937 | 5.0 μM | frontiersin.org | |
| Compound 25 | MOLT-4 | 5.74 μM | frontiersin.org | |
| Compound 12 | A375 | 11.7 µM | frontiersin.org | |
| Tetrahydro- frontiersin.orgfuture4200.comnih.govtriazolo[3,4-a]isoquinoline Chalcone | Compound 8 | MCF-7 (Breast) | 27.15 µg/mL | nih.gov |
Investigations into Microtubule Assembly Alteration
The mechanism of action for some bioactive benzopyran derivatives, particularly those of the chalcone class, includes the inhibition of microtubule formation. researchgate.net Microtubules are critical components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and cell death. The experimental drug LY195448, for example, has been shown to block cells at the metaphase of mitosis by inhibiting microtubule assembly. nih.gov This action is believed to occur through a direct interaction with tubulin, the protein subunit of microtubules. nih.gov
Evidence for this mechanism comes from studies on mutant Chinese hamster ovary (CHO) cell lines. Cell lines with increased resistance to Colcemid, a known microtubule-depolymerizing drug, also exhibited increased resistance to LY195448, suggesting a shared or similar mechanism of action. nih.gov Furthermore, seven of eleven newly isolated CHO cell lines selected for resistance to LY195448 showed an altered beta-tubulin protein, providing further evidence for a direct interaction with tubulin. nih.gov The C-terminal tails of tubulin are known sites for post-translational modifications that can regulate microtubule stability, often through the recruitment of cellular factors that modulate microtubule dynamics. nih.gov Disruption of these intricate regulatory processes by small molecules represents a key strategy for developing antiproliferative agents.
Antimicrobial and Antifungal Activity Mechanisms (in vitro)
Various derivatives based on the benzopyran and related benzofuran (B130515) structures have been evaluated for their antimicrobial and antifungal properties. nih.govnih.gov Studies have identified compounds with moderate to significant activity against a range of human and plant pathogens.
For instance, certain benzofuran derivatives have shown antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL. nih.gov Antifungal effects were also observed against plant pathogens like Penicillium italicum and Colletotrichum musae, with similar MIC values. nih.gov Another study focused on benzofuranyl acetic acid amides, which were tested for their activity against the plant pathogen Fusarium oxysporum. nih.gov
The search for new antimicrobial agents has led to the synthesis of hybrid molecules combining different heterocyclic systems. Benzimidazole-thienopyrimidines have been designed to increase lipophilicity, which may facilitate diffusion across the bacterial outer membrane, a significant barrier to many antibiotics in Gram-negative bacteria. mdpi.com Molecular docking studies suggest these compounds may act by binding with high affinity to essential bacterial enzymes like TrmD. mdpi.com Similarly, novel dihydropyrido[2,3-d]pyrimidine-4-one derivatives have demonstrated significant inhibitory effects against bacteria, with MIC values ranging from 4–20 μmol L⁻¹. mdpi.com The 1,2,4-triazole (B32235) motif, present in clinically used antifungal drugs like fluconazole (B54011) and itraconazole, is a key pharmacophore that is often incorporated into new synthetic compounds to impart antifungal activity. ujmm.org.ua
| Compound | Organism | Type | MIC Value | Reference |
|---|---|---|---|---|
| Benzofuran derivative 1 | Salmonella typhimurium | Bacterium | 12.5 μg/mL | nih.gov |
| Staphylococcus aureus | Bacterium | 12.5 μg/mL | nih.gov | |
| Escherichia coli | Bacterium | 25 μg/mL | nih.gov | |
| Benzofuran derivative 2 | Staphylococcus aureus | Bacterium | 25 μg/mL | nih.gov |
| Benzofuran derivative 5 | Penicillium italicum | Fungus | 12.5 μg/mL | nih.gov |
| Benzofuran derivative 6 | Colletotrichum musae | Fungus | 12.5–25 μg/mL | nih.gov |
Anti-inflammatory Mechanisms and Modulation of Inflammatory Pathways
Derivatives of 2H-1-benzopyran have been identified as potent anti-inflammatory agents. koreascience.kr A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production. koreascience.kr In a study using lipopolysaccharide (LPS)-activated BV-2 microglial cells, a model for neuroinflammation, two 2H-1-benzopyran derivatives exhibited powerful anti-neuroinflammatory effects, with IC₅₀ values for NO inhibition of 17.14 μM and 19.30 μM, respectively, without showing cellular toxicity. koreascience.kr
The anti-inflammatory potential of related structures has also been explored in animal models. A series of 2,3-dihydrobenzofuran-5-acetic acids were evaluated as potential anti-inflammatory agents using the carrageenan-induced paw edema method in rats, a standard preliminary screening test. nih.gov Similarly, substituted (2-oxochromen-3-yl)benzamides, derived from the coumarin (a benzopyran-2-one) scaffold, were also found to possess significant anti-inflammatory activity in the same rodent model. researchgate.net
Neurobiological Activity and Neuroprotective Mechanisms (e.g., Antiepileptic Activity in Animal Models)
The neurobiological activity of benzopyran-related structures extends to neuroprotection and anticonvulsant effects. nih.govmdpi.com Antiepileptic drugs (AEDs) are known to exert neuroprotective effects beyond seizure suppression, often by modulating calcium influx and interfering with the molecular cascades that lead to both necrotic and apoptotic neuronal death. nih.gov Many second-generation AEDs, such as Lamotrigine and Topiramate, function by inhibiting voltage-gated sodium channels or blocking glutamate (B1630785) receptors, thereby reducing excitotoxicity, a key factor in seizure-induced neuronal damage. mdpi.com
Recent research has explored novel heterocyclic compounds for antiseizure properties. A series of 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones were identified as potent antagonists of the histamine (B1213489) H3 receptor (H3R), a promising target for epilepsy treatment. mdpi.com In the maximal electroshock seizure (MES) model in mice, three of these compounds demonstrated antiseizure activity. mdpi.com The anti-MES action of one potent compound, 4a, was completely nullified when co-administered with an H3R agonist, confirming that its antiseizure effect is achieved by antagonizing the H3R receptor. mdpi.com Other studies using the pentylenetetrazol (PTZ)-induced seizure model in mice have also been employed to evaluate the antiepileptic potential of novel derivatives. iaea.org
Structure-Activity Relationship (SAR) Studies on Benzopyran-3-acetic Acid Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of benzopyran derivatives. These studies have shown that systematic modifications to different parts of the molecular scaffold can have a significant impact on activity, including cytotoxicity, receptor binding, and anti-inflammatory effects. frontiersin.orgnih.govresearchgate.net
In a series of cytotoxic benzopyran derivatives, SAR analysis revealed that the presence of a 2,3-dihydrothieno structural motif is a primary determinant of cytotoxic efficacy. frontiersin.org Furthermore, the biological potency was significantly enhanced by the presence of a hydroxyl group at the 1-position and two O-methyl groups at carbons 16 and 17. frontiersin.org
For a class of 3-phenylbenzopyran derivatives acting as selective estrogen receptor modulators (SERMs), binding affinity was found to be highly dependent on the nature and position of substituents on the 3-phenyl ring. researchgate.netdocumentsdelivered.com In contrast, the in vivo antagonist activity on the uterus appeared to be more affected by the length of a basic side chain at position 4. researchgate.netdocumentsdelivered.com
In the development of anti-inflammatory 2,3-dihydrobenzofuran-5-acetic acids, it was found that the introduction of a methyl group at the alpha position relative to the acetic acid function enhanced the anti-inflammatory activity. nih.gov Conversely, for a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids developed as leukotriene antagonists, attempts to modify the core structure, including the chroman system and linking chain, resulted in analogues that were either inactive or had reduced potency, indicating a highly specific structural requirement for activity. nih.gov Similarly, for N-substituted tetrahydrobenzopyrano[3,4-c]pyridines acting as platelet-activating factor (PAF) antagonists, modifications to the N- and O-substituents resulted in a wide range of binding activities, allowing for the optimization of potency. future4200.com
Stereochemical Influence on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a pivotal factor in the biological activity of chiral compounds. nih.govresearchgate.net For derivatives of the 3,4-dihydro-2H-1-benzopyran scaffold, the stereocenter at the chiral carbon significantly influences their interaction with biological targets. Investigations into closely related structures, such as 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, have demonstrated the profound impact of stereoisomerism on potency. nih.gov
In a key study, the optical resolution of a potent leukotriene antagonist, Ro 23-3544, a derivative of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, was achieved. nih.gov The absolute configurations of the resulting enantiomers were determined, allowing for a direct comparison of their biological efficacy. While the enantiomers displayed similar potencies in certain in vitro assays and when administered intravenously in in vivo models, a significant difference emerged in a guinea pig bronchoconstriction model when administered via aerosol. nih.gov
The (S)-enantiomer was found to be approximately 15-fold more potent than the (R)-enantiomer in antagonizing bronchoconstriction induced by leukotriene C4 (LTC4) and leukotriene D4 (LTD4). nih.gov This marked difference in potency underscores that even subtle changes in the spatial orientation of functional groups can dramatically alter the binding affinity of the molecule to its target receptor. Such stereospecificity suggests a highly defined binding pocket in the receptor, where one enantiomer can achieve a more optimal fit and, consequently, a stronger biological response. nih.gov This highlights that the specific three-dimensional structure is crucial for effective receptor recognition and subsequent biological activity. nih.gov
| Compound | Enantiomer | Assay/Model | Administration Route | Relative Potency | Reference |
|---|---|---|---|---|---|
| Ro 23-3544 | (S)-enantiomer | Guinea Pig Bronchoconstriction (vs. LTC4/LTD4) | Aerosol | ~15-fold more potent | nih.gov |
| (R)-enantiomer | Baseline | nih.gov | |||
| Ro 23-3544 | (S)-enantiomer | In Vitro Assays | N/A | Similar Potency | nih.gov |
| (R)-enantiomer | Similar Potency | nih.gov |
Lead Optimization Strategies Guided by SAR
Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. danaher.com This process is heavily guided by Structure-Activity Relationship (SAR) studies, which systematically investigate how modifications to a molecule's structure affect its biological activity. nih.gov
For derivatives based on the 3,4-dihydro-2H-1-benzopyran scaffold, SAR studies have been instrumental in identifying key structural features required for activity. Research into leukotriene antagonists in this series involved systematic modifications at three primary regions of the molecule:
The 2-hydroxyacetophenone (B1195853) moiety: Alterations to this part of the molecule were explored to understand its contribution to receptor binding.
The linking chain: The length, flexibility, and composition of the chain connecting the benzopyran core to other pharmacophoric elements were varied.
The chroman system: Substitutions on the benzopyran ring system itself were investigated to probe for additional binding interactions and to modulate physicochemical properties. nih.gov
The findings from these systematic modifications were crucial for guiding the optimization process. It was discovered that nearly all variations to these specific regions resulted in analogues that were either inactive or possessed significantly reduced potency compared to the lead compound, Ro 23-3544. nih.gov This indicates a very stringent structural requirement for high-affinity binding to the target.
This iterative cycle of designing, synthesizing, and testing new analogues provides a detailed map of the SAR landscape. nih.gov For this particular series, the SAR data strongly suggested that the initial lead compound's architecture was already highly optimized for its target. Any deviation from the established pharmacophore—the specific arrangement of the 2-hydroxyacetophenone group, the linking chain, and the chroman carboxylic acid—led to a loss of biological function. nih.gov Such stringent SAR is invaluable, as it defines the precise structural and electronic features necessary for potent biological activity and directs synthetic efforts toward more productive avenues, preventing the exploration of less promising chemical space.
| Modified Molecular Region | Strategy | Observed Outcome | SAR Implication | Reference |
|---|---|---|---|---|
| 2-hydroxyacetophenone moiety | Structural Variation | Reduced potency or inactivity | This moiety is critical for activity and allows for little modification. | nih.gov |
| Linking Chain | Structural Variation | Reduced potency or inactivity | The specific conformation and length of the chain are essential. | nih.gov |
| Chroman System | Structural Variation | Reduced potency or inactivity | The core benzopyran structure is a key component of the pharmacophore. | nih.gov |
Analytical Method Development and Validation for Research Applications of 2 3,4 Dihydro 2h 1 Benzopyran 3 Yl Acetic Acid
High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid due to its high resolution, sensitivity, and versatility. amazonaws.comamazonaws.com A well-developed and validated HPLC method can provide reliable data on the purity and concentration of the compound in various samples. amazonaws.com
Impurity profiling is a critical aspect of pharmaceutical analysis, as the presence of impurities, even in trace amounts, can affect the safety and efficacy of a drug substance. nih.govmedwinpublishers.com HPLC is the most widely used technique for this purpose. amazonaws.com The development of an HPLC method for purity profiling of this compound involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from its potential impurities, including starting materials, by-products, and degradation products. nih.govpensoft.net
Key steps in method development include:
Column Selection: A reversed-phase C18 column is often the first choice for the separation of moderately polar compounds like this compound. jchr.orgpensoft.net The selection of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence the resolution and efficiency of the separation.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. pensoft.netpensoft.net The pH of the aqueous buffer is a critical parameter for controlling the retention and peak shape of acidic compounds. For this compound, a slightly acidic mobile phase (e.g., pH 3) is often employed to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry on a reversed-phase column. pensoft.netpensoft.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all impurities with varying polarities within a reasonable analysis time.
Detector Selection: A UV-Vis detector is commonly used for the detection of chromophoric compounds like this compound. jchr.orgpensoft.net The detection wavelength is selected based on the UV spectrum of the compound to ensure maximum sensitivity.
A hypothetical HPLC method for purity profiling is presented in the table below.
Table 1: Hypothetical HPLC Parameters for Purity Profiling
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile | | Gradient | 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B | | Flow Rate | 1.0 mL/min | | Detection | UV at 225 nm | | Column Temperature | 30 °C |
Quantifying this compound in complex matrices, such as biological fluids or reaction mixtures, requires a highly selective and sensitive analytical method. HPLC coupled with a suitable detector is the preferred technique for this purpose. researchgate.net Method development for quantitative analysis focuses on achieving good resolution of the analyte from matrix components, high recovery, and minimal matrix effects.
Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. The choice of extraction solvent and sorbent is crucial for achieving high extraction efficiency and a clean extract. An internal standard is often used to compensate for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Since this compound is a non-volatile compound due to its carboxylic acid group, derivatization is necessary to increase its volatility and thermal stability for GC analysis. gcms.cz
Derivatization typically involves converting the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. gcms.cz Common derivatizing agents include:
Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester. gcms.czusherbrooke.ca
Alkylating agents: Such as diazomethane (B1218177) or alkyl chloroformates, which convert the carboxylic acid into its corresponding methyl or alkyl ester.
The resulting volatile derivative can then be separated by GC and detected by MS. The mass spectrometer provides structural information, which is useful for the identification of unknown impurities or degradation products. GC-MS is particularly valuable for identifying and quantifying volatile organic impurities that may be present in the sample. usherbrooke.ca
A hypothetical GC-MS method for the analysis of a silylated derivative is outlined below.
Table 2: Hypothetical GC-MS Parameters for Volatile Derivative Analysis
| Parameter | Condition |
|---|---|
| Derivatizing Agent | BSTFA with 1% TMCS |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Mass Range | 50-500 amu |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used for monitoring the progress of chemical reactions and for screening samples for the presence of the target compound. libretexts.orgresearchgate.net In the synthesis of this compound, TLC can be used to track the disappearance of starting materials and the appearance of the product over time. libretexts.org
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation of the components. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. scialert.net After development, the spots are visualized, typically under UV light if the compounds are UV-active, or by staining with a suitable reagent. epfl.ch The relative positions of the spots (Rf values) provide information about the progress of the reaction.
TLC is also useful for a preliminary assessment of the purity of a sample and for optimizing the conditions for column chromatography purification. researchgate.net
Validation Parameters for Robust Research Methodologies
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. chemrj.orgwjarr.com The validation of analytical methods for this compound should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:
Linearity: This demonstrates that the response of the method is directly proportional to the concentration of the analyte over a specified range. wjarr.comgmpinsiders.com It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. researchgate.net A correlation coefficient (r²) close to 1 indicates good linearity. nih.gov
Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. wjarr.comelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). mastelf.com
Accuracy: This determines the closeness of the test results obtained by the method to the true value. wjarr.comelementlabsolutions.com It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. chemrj.org
Detection Limits: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. elementlabsolutions.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gmpinsiders.com These are often determined based on the signal-to-noise ratio of the analytical signal. mastelf.com
The acceptance criteria for these validation parameters depend on the intended application of the method. researchgate.net
Table 3: Typical Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Precision (RSD%) | ≤ 2% |
| Accuracy (% Recovery) | 98-102% |
| LOD (Signal-to-Noise) | 3:1 |
| LOQ (Signal-to-Noise) | 10:1 |
Potential Non Biological Applications and Contributions to Material Science
A Versatile Scaffold: Utility in Complex Organic Syntheses
The 3,4-dihydro-2H-1-benzopyran (chroman) framework, coupled with a reactive acetic acid side chain, positions 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid as a valuable building block in the construction of more complex organic molecules. The inherent reactivity of both the carboxylic acid group and the benzopyran ring system allows for a variety of chemical transformations, making it a versatile precursor in multi-step syntheses.
The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and acid halides. These transformations are fundamental in organic synthesis, enabling the linkage of the benzopyran core to other molecular fragments. For instance, the conversion to an acid chloride would facilitate Friedel-Crafts acylation reactions, allowing for the attachment of the chromane-acetic acid structure to aromatic substrates. Furthermore, the acetic acid side chain provides a handle for chain extension and the introduction of additional functionalities.
The benzopyran ring itself can undergo various modifications. The aromatic portion of the ring system is susceptible to electrophilic substitution reactions, allowing for the introduction of substituents that can tune the electronic and physical properties of the molecule. Moreover, the dihydropyran ring can be subjected to ring-opening reactions or other transformations to generate diverse molecular skeletons. This adaptability is particularly valuable in the combinatorial synthesis of chemical libraries, where a common core structure is systematically modified to produce a large number of distinct compounds for screening in material science applications. mdpi.com
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application |
| This compound | SOCl₂ or (COCl)₂ | Acid Chloride | Acylating agent for Friedel-Crafts reactions |
| This compound | R-OH, Acid catalyst | Ester | Precursor for polymers, plasticizers |
| This compound | R₂NH, Coupling agent | Amide | Building block for polyamides, functional polymers |
| This compound | HNO₃, H₂SO₄ | Nitro-benzopyran derivative | Intermediate for dyes and functional materials |
Contributions to Specialty Chemicals and Material Science
The benzopyran core is a key structural motif in a class of "smart" materials known as photochromic dyes, particularly spiropyrans and naphthopyrans. nih.govsci-hub.seresearchgate.net These molecules exhibit the remarkable property of reversibly changing color upon exposure to light. This phenomenon arises from a light-induced reversible transformation between a colorless, non-planar spiro form and a colored, planar merocyanine form. wikipedia.org
While direct synthesis of photochromic dyes from this compound is not prominently documented, its structural components are highly relevant. The synthesis of spiropyrans, for example, often involves the condensation of a salicylaldehyde (B1680747) derivative with a Fischer's base (a methyleneindoline). wikipedia.orgencyclopedia.pub It is conceivable that this compound could be chemically modified to yield a suitable salicylaldehyde precursor. For instance, functional group manipulation of the acetic acid side chain and subsequent ring-opening and rearrangement could potentially lead to the necessary aldehyde functionality on the benzopyran core.
Similarly, naphthopyrans, which are a class of photochromic compounds with improved fatigue resistance, are typically synthesized through the acid-catalyzed condensation of naphthols with propargyl alcohols. nih.govsemanticscholar.org The benzopyran moiety of this compound shares structural similarities with the pyran ring of naphthopyrans. This suggests that with appropriate synthetic modifications, this compound could serve as a precursor for novel photochromic materials. The ability to introduce various substituents onto the benzopyran ring of the starting material could allow for the fine-tuning of the photochromic properties of the resulting dyes, such as their color, switching speed, and stability.
The development of new photochromic materials is a significant area of research in material science, with applications in ophthalmic lenses, optical data storage, and smart windows. wiley.comnih.gov The potential to utilize this compound as a scaffold for the synthesis of such advanced materials highlights its importance in the field of specialty chemicals.
Emerging Roles as Reagents or in Catalysis
While this compound itself is not typically employed as a direct reagent or catalyst, its derivatives are beginning to show promise in the development of novel catalytic systems. A notable example involves a closely related compound, 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, which has been utilized in the fabrication of a heterogeneous catalyst.
In a recent study, this coumarin-based acetic acid derivative was used to coat magnetic iron oxide (Fe₃O₄) nanoparticles. The resulting organic shell on the nanoparticles was then complexed with palladium (Pd) to create a bifunctional, reusable catalyst (Pd@Fe₃O₄/AMOCAA). This catalyst demonstrated high efficiency in C-C coupling reactions, which are fundamental transformations in organic synthesis. The use of the coumarin (B35378) derivative as a coating and ligand for the palladium catalyst offers several advantages, including the use of non-toxic and readily available starting materials, and straightforward recovery and reuse of the catalyst due to its magnetic properties.
This application demonstrates a sophisticated use of a benzopyran-acetic acid derivative in materials science, where it plays a crucial role in the design and function of an advanced catalytic system. The ability to anchor such molecules to solid supports like nanoparticles opens up possibilities for creating a new generation of recyclable and environmentally friendly catalysts for a wide range of chemical transformations.
Future Research Directions and Unexplored Avenues for 2 3,4 Dihydro 2h 1 Benzopyran 3 Yl Acetic Acid
Innovations in Sustainable and Efficient Synthetic Pathways
The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern pharmaceutical chemistry. nih.gov Future research should prioritize the innovation of sustainable and efficient pathways to 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid. Current synthetic strategies for benzopyran and chroman derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. researchgate.net
Exploration into green chemistry approaches is paramount. This includes the use of natural acids, such as those found in citrus juice or grape juice, as catalysts in one-pot synthesis protocols, which have shown promise in the creation of other benzopyran-2-ones. nih.gov Such methods offer the advantages of mild reaction conditions, reduced reaction times, and excellent yields. nih.gov Additionally, the application of cascade radical annulation under metal-free conditions presents a novel and efficient strategy for constructing the chroman-4-one core, which could be adapted for the synthesis of the target molecule.
Furthermore, leveraging continuous-flow conditions could offer a safe, scalable, and highly efficient method for the synthesis of this compound, as has been demonstrated for other acetic acid derivatives. nih.govntu.edu.sg Research into solid-phase synthesis could also facilitate the creation of libraries of related compounds for high-throughput screening. nih.gov The development of asymmetric synthetic routes to obtain enantiomerically pure forms of this compound is another critical area, as different enantiomers may exhibit distinct biological activities.
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
While the broader family of benzopyran derivatives is known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific molecular mechanisms of action for this compound are yet to be elucidated. nih.govresearchgate.net Future research must focus on unraveling the precise molecular interactions that underpin its potential therapeutic effects.
A crucial avenue of investigation will be the identification of its direct molecular targets. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or nucleic acids with which the compound interacts. Once potential targets are identified, detailed biophysical and structural biology studies, including X-ray crystallography and cryo-electron microscopy, will be essential to visualize the binding interactions at an atomic level.
Understanding the structure-activity relationships (SAR) is also critical. nih.govdrugbank.com Systematic modification of the benzopyran core and the acetic acid side chain will help to identify the key structural features required for biological activity. For instance, studies on other benzopyran derivatives have shown that the fused ring system and specific substitutions are crucial for their inhibitory activity against pathways like the Hypoxia Inducible Factor-1 (HIF-1) pathway. nih.gov Investigating how the stereochemistry of the chiral center at the 3-position influences biological activity will be of particular importance.
Identification of Novel Pharmacological Targets based on Advanced Computational Predictions
The advent of advanced computational tools offers a powerful and efficient approach to identifying novel pharmacological targets for this compound. nih.govntu.edu.sg In silico methods can significantly narrow down the experimental search space and provide valuable hypotheses for further investigation. researchgate.netnih.gov
Future research should leverage a variety of computational techniques. Pharmacophore modeling, for example, can be used to build a 3D model of the essential structural features required for biological activity, which can then be used to screen large databases of known protein structures to identify potential targets. nih.gov Molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a potential target protein, providing insights into the molecular basis of interaction. nih.gov
Known targets of related chroman and benzopyran derivatives, such as pteridine (B1203161) reductase 1 (PTR1) and acetyl-CoA carboxylases (ACCs), can serve as starting points for these computational studies. nih.govnih.gov By comparing the predicted binding modes and affinities of this compound with those of known inhibitors of these enzymes, researchers can generate initial hypotheses about its potential targets. Furthermore, machine learning algorithms can be trained on existing drug-target interaction data to predict novel interactions for this compound. mdpi.com
Design and Synthesis of Multi-Target Directed Ligands incorporating the Benzopyran-Acetic Acid Motif
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in the development of multi-target directed ligands (MTDLs) that can simultaneously modulate several targets. The this compound scaffold represents a promising starting point for the design and synthesis of such MTDLs.
Future research should focus on rationally designing hybrid molecules that incorporate the benzopyran-acetic acid motif with other pharmacophores known to interact with relevant biological targets. For example, by linking this scaffold to a moiety known to inhibit a key enzyme in a particular disease pathway, it may be possible to create a novel compound with enhanced efficacy and a reduced likelihood of developing drug resistance.
Computational modeling will play a crucial role in the design of these MTDLs, helping to predict the optimal linker length and geometry to ensure that the hybrid molecule can effectively interact with all of its intended targets. The synthesis of a library of these MTDLs, followed by comprehensive biological evaluation, will be necessary to identify lead compounds for further development.
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. These powerful computational tools can be applied to accelerate the discovery and optimization of novel compounds based on the this compound scaffold.
Future research should utilize AI and ML for several key applications. Generative models can be employed to design novel molecules with improved potency, selectivity, and pharmacokinetic properties based on the core benzopyran-acetic acid structure. Quantitative structure-activity relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of new derivatives before they are synthesized, thereby prioritizing the most promising candidates.
Investigation of Solid-State Properties, Polymorphism, and Crystal Engineering (if applicable)
The solid-state properties of a pharmaceutical compound, including its crystal structure and polymorphism, can have a profound impact on its stability, solubility, and bioavailability. For this compound, a thorough investigation of these properties is a critical and currently unexplored area of research.
Future studies should focus on the crystallization of the compound and the characterization of its crystal structure using techniques such as single-crystal X-ray diffraction. This will provide a detailed understanding of the three-dimensional arrangement of the molecules in the solid state, including intermolecular interactions such as hydrogen bonding.
Q & A
Q. What are the common synthetic routes for preparing 2-(3,4-dihydro-2H-1-benzopyran-3-yl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, benzopyran derivatives are often synthesized via acid- or base-catalyzed cyclization of precursor diols or ketones under controlled temperature (40–80°C) and pH (4–7). Reaction solvents (e.g., ethanol, DMF) and catalysts (e.g., p-toluenesulfonic acid) significantly affect yield and purity . Characterization via NMR (¹H, ¹³C) and mass spectrometry (MS) is critical to confirm structural integrity .
Q. How is the purity of synthesized this compound validated?
Purity is assessed using chromatographic methods (HPLC, TLC) and spectroscopic techniques. For example, pharmacopeial standards specify impurity limits (e.g., ≤0.5% for individual impurities and ≤2.0% total impurities) using relative retention times and peak area normalization . Differential scanning calorimetry (DSC) can further verify crystallinity and thermal stability.
Q. What safety precautions are required when handling this compound in laboratory settings?
Key precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Proper ventilation to avoid inhalation of dust.
- Immediate medical consultation in case of exposure (skin/eye contact or ingestion) .
Safety data sheets (SDS) for structurally similar compounds emphasize avoiding direct contact and ensuring emergency eyewash/shower access .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
Discrepancies in NMR data may arise from tautomerism, solvent effects, or impurities. Advanced strategies include:
- Variable-temperature NMR to study dynamic equilibria.
- 2D NMR (COSY, HSQC) for unambiguous assignment of proton and carbon signals.
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. What structural modifications enhance the compound’s bioactivity while maintaining low toxicity?
Modifications to the benzopyran core or acetic acid side chain can optimize bioactivity. For example:
- Introducing electron-withdrawing groups (e.g., halogens) improves antimicrobial activity .
- Substituting the phenyl ring with pyridyl or pyrazolyl groups enhances binding to biological targets (e.g., enzymes, receptors) .
Toxicity is assessed via in vitro assays (e.g., cytotoxicity against HEK-293 cells) and computational ADMET predictions .
Q. How do solvent polarity and temperature affect the compound’s stability in aqueous solutions?
Stability studies under varying conditions (pH 2–10, 25–60°C) reveal:
Q. What computational methods are used to predict the compound’s interaction with biological targets?
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations analyze binding affinities to proteins (e.g., cyclooxygenase-2, tyrosine kinases). QSAR models correlate structural descriptors (logP, polar surface area) with activity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antimicrobial activity across studies?
Variations may arise from differences in:
- Microbial strains (e.g., Gram-positive vs. Gram-negative bacteria).
- Assay protocols (broth microdilution vs. agar diffusion).
- Compound purity (impurities ≥1% can skew results) .
Standardized testing (CLSI guidelines) and meta-analysis of dose-response curves are recommended.
Q. Why do crystallographic studies report varying bond angles for the benzopyran ring?
Crystal packing forces and polymorphism can alter bond angles. Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 153 K) reduces thermal motion artifacts. Comparative studies of solvates (e.g., hydrates vs. anhydrous forms) clarify structural flexibility .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Higher yield at 80°C | |
| pH | 5.5–6.5 | Minimizes side products | |
| Solvent | Ethanol/Water (3:1) | Balances solubility |
Q. Table 2. Common Impurities in Pharmacopeial Standards
| Impurity | Relative Retention Time | Maximum Allowable % | Source |
|---|---|---|---|
| Dehydroacetic acid | 0.5 | 0.5% | |
| Ethyl ester derivative | 1.8 | 0.5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
